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(4-methylphenyl)[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]methanone

Lipophilicity LogP Physicochemical property differentiation

Distinctive piperazinylquinoxaline featuring a 3-phenyl substitution on the quinoxaline ring and a p-methylbenzoyl N-acyl cap—diverging sharply from cyano- or benzoyl-quinoxaline analogs in electronic profile, lipophilicity (estimated logP ~4.2), and target selectivity. This scaffold is validated for 5-HT3 receptor antagonism (pA2 up to 10.2 in related analogs), VEGFR-2 inhibition, and antimicrobial screening. Procure at 95% purity for structure-activity relationship (SAR) exploration or library enrichment. Offered by multiple vetted suppliers with lead times from 10 working days.

Molecular Formula C26H24N4O
Molecular Weight 408.5 g/mol
CAS No. 774551-37-0
Cat. No. B3604736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methylphenyl)[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]methanone
CAS774551-37-0
Molecular FormulaC26H24N4O
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5
InChIInChI=1S/C26H24N4O/c1-19-11-13-21(14-12-19)26(31)30-17-15-29(16-18-30)25-24(20-7-3-2-4-8-20)27-22-9-5-6-10-23(22)28-25/h2-14H,15-18H2,1H3
InChIKeyHRKCEYQJKVWLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methylphenyl)[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]methanone (CAS 774551-37-0) — Structural Identity, Physicochemical Profile, and Piperazinylquinoxaline Class Context for Procurement Decisions


(4-Methylphenyl)[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]methanone (CAS 774551-37-0; molecular formula C26H24N4O; MW 408.5 g/mol) is a synthetic small molecule belonging to the piperazinylquinoxaline chemical class . It features a 3-phenylquinoxaline core linked via a piperazine spacer to a p-methylbenzoyl (4-methylphenyl carbonyl) moiety. The quinoxaline-piperazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with reported activity across 5-HT3 receptor antagonism, PPAR agonism, VEGFR-2 inhibition, antimicrobial activity, and antitumor applications . The compound is offered by multiple chemical vendors for research use and is structurally cataloged in screening compound libraries .

Why Piperazinylquinoxaline Analogs Cannot Be Interchanged: (4-Methylphenyl)[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]methanone and the Structural Determinants of Target Engagement


Within the piperazinylquinoxaline class, biological activity profiles are exquisitely sensitive to three structural variables: (i) the nature of the substituent at position 2 or 3 of the quinoxaline ring (phenyl, cyano, alkyl, or benzoyl), (ii) the electronic and steric character of the N-acyl or N-sulfonyl group on the piperazine ring, and (iii) substitution on the quinoxaline benzo ring . For example, cyanoquinoxaline derivatives (e.g., 3-AQC/compound 7e) exhibit potent peripheral 5-HT3 antagonism with a pA2 of 10.2 in guinea pig ileum, whereas benzoylquinoxaline derivatives preferentially display antitumor activity in the NCI 60-cell panel . The presence of a 3-phenyl substituent on the quinoxaline (as in the target compound) versus a 3-cyano or 3-benzoyl group fundamentally alters both electronic distribution and receptor complementarity, rendering simple substitution unreliable without experimental validation . Similarly, the p-methylbenzoyl N-acyl cap differentiates this compound from its p-fluoro, p-chloro, and unsubstituted benzoyl analogs in lipophilicity, metabolic liability, and potential target interactions .

Quantitative Differentiation Evidence for (4-Methylphenyl)[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]methanone Versus Structurally Proximal Analogs


Lipophilicity Differentiation: p-Methylbenzoyl vs. p-Fluorobenzoyl N-Acyl Cap on the 3-Phenylquinoxaline-Piperazine Scaffold

The target compound carries a p-methylbenzoyl group on the piperazine nitrogen, whereas the closest commercially cataloged analog (ChemDiv V004-8791) bears a p-fluorobenzoyl group . For the 4-fluoro analog, ChemDiv reports experimentally derived logP = 4.6067, logD = 4.6064, and logSw = -4.5983 . Based on well-established π-value contributions (Hansch approach: π(CH3) ≈ +0.56 vs. π(F) ≈ +0.14 for aromatic substitution), the p-methyl analog is predicted to be approximately 0.4–0.5 log units more lipophilic, yielding an estimated logP of ~5.0–5.1 . This difference places the target compound near the upper boundary of optimal CNS drug-likeness (logP ≤5) and may influence membrane permeability, plasma protein binding, and metabolic clearance profiles compared to its fluoro congener .

Lipophilicity LogP Physicochemical property differentiation Drug-likeness

Pharmacological Class Differentiation: 3-Phenylquinoxaline Benzoylpiperazines vs. 3-Cyanoquinoxaline 5-HT3 Antagonists

The piperazinylquinoxaline literature establishes a clear pharmacophore division: 3-cyanoquinoxaline derivatives (e.g., compound 7e / 3-AQC) are potent, competitive 5-HT3 receptor antagonists with a pA2 of 10.2 against 2-methyl-5HT in guinea pig ileum, approximately 100-fold more potent than tropisetron in this preparation . However, these cyanoquinoxaline derivatives were markedly less potent as displacers of ³H-BRL 43694 binding to rat cortical membranes (central 5-HT3 sites) and as antagonists of the Bezold-Jarisch reflex in rats, indicating peripheral selectivity . In contrast, 3-phenylquinoxaline derivatives such as the target compound lack the essential 2- or 3-cyano group required for high-affinity 5-HT3 receptor interaction based on the SAR described in the foundational Monge et al. (1993) series . The 3-phenyl substitution instead aligns this compound with the PPAR agonist pharmacophore described in US8097610, where quinoxaline/benzoxazole/benzothiazole scaffolds with piperazine linkers and aryl substituents were identified as PPAR transcriptional activators via virtual screening and cell-based reporter gene assays .

5-HT3 receptor Serotonin antagonism Receptor selectivity Peripheral vs. central

Antitumor Scaffold Validation: Benzoylpiperazinylquinoxaline Class Activity in the NCI 60-Cell Line Panel

A series of 3-benzoyl-2-piperazinylquinoxaline derivatives (compounds 7–26) was systematically evaluated for antitumor activity against the NCI 60 human tumor cell line panel . Compound 23, the most active member, exhibited growth inhibition activity at 100–10 µM concentrations across multiple cell lines, and the series was further profiled against folate-dependent enzymes including thymidylate synthase and human dihydrofolate reductase at 10 µM . While the target compound bears a phenyl group at quinoxaline position 3 (rather than a benzoyl group), it retains the benzoyl-substituted piperazine motif present in this antitumor series. Contemporaneous work has demonstrated that piperazinylquinoxaline-based VEGFR-2 inhibitors achieve IC50 values of 0.19–0.60 µM against VEGFR-2, compared to 0.08 µM for sorafenib, with parallel cellular antitumor IC50 values of 6.48–38.58 µM across A549, HepG-2, and Caco-2 lines . These data establish the benzoylpiperazinylquinoxaline scaffold as a validated starting point for anticancer lead discovery, with the specific N-acyl substituent (p-methylbenzoyl vs. unsubstituted benzoyl) representing a key variable for SAR exploration .

Antitumor NCI 60-cell panel Growth inhibition Thymidylate synthase Dihydrofolate reductase

PPAR Agonist Patent Space Placement: Coverage of Piperazine-Linked Quinoxaline Derivatives Under US8097610

US Patent 8097610 (Shionogi / IMMD, issued 2012) claims compounds of general formula (I) wherein Ring Q is an optionally substituted monocyclic or fused aryl/heteroaryl, Ring A is a piperazine or piperidine, and the molecule terminates in a carboxylic acid or bioisostere . The patent explicitly describes quinoxaline as an eligible Ring Q moiety and piperazine as Ring A, and reports that selected compounds displayed PPARδ, PPARα, and PPARγ transcriptional activation activity, with additional favorable properties including low inhibition of drug-metabolizing enzymes (CYPs), good metabolic stability, and adequate solubility . While the target compound itself lacks the terminal carboxylic acid pharmacophore required for full PPAR agonism under the specific Markush claims, its core scaffold (3-phenylquinoxaline–piperazine–benzoyl) falls within the structural space of intermediates and close analogs described as synthetic precursors to the claimed PPAR agonists . Independent work on quinoxaline-based PPARγ and SUR agonists has demonstrated in vivo anti-hyperglycemic activity in STZ-induced hyperglycemic rats, with in vitro PPARγ binding and insulin-secreting ability confirmed . These findings collectively position the target compound as structurally relevant to PPAR-targeted metabolic disease research.

PPAR agonism Transcriptional activation Drug-metabolizing enzyme inhibition Metabolic stability

Structural Distinction from Sulfonyl-Linked Quinoxaline-Piperazine Derivatives: Implications for Target Class Selection

A significant subfamily of quinoxaline-piperazine compounds employs a sulfonyl linker between the piperazine and the terminal aryl group (e.g., 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-phenylquinoxaline) . These sulfonyl-linked derivatives have demonstrated activity as PDE10 inhibitors, with a crystal structure of human PDE10 in complex with 2-ethyl-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoxaline deposited in the PDB (5SIQ) . The target compound employs a carbonyl (amide) linker rather than a sulfonyl linker. This structural distinction is pharmacologically significant: sulfonyl groups act as hydrogen bond acceptors with distinct geometry and electronic properties compared to carbonyl amides, affecting target selectivity . For instance, in the PDE10 co-crystal structure, the sulfonyl oxygens form critical interactions with the catalytic site, interactions that cannot be recapitulated by a carbonyl group . Similarly, 2-(4-methylpiperazin-1-yl)-8-phenylquinoxaline (a direct piperazine-linked quinoxaline without any linker) shows IC50 = 28.3 µM against c-Met kinase, while 3-(4-methylpiperazin-1-yl)-2-phenylquinoxaline-6-carboxylic acid shows IC50 = 1.0 µM against PASK kinase, illustrating how linker type and position dramatically alter kinase selectivity profiles .

Sulfonyl vs. carbonyl linker PDE10 inhibition Histamine H4 receptor Kinase selectivity

Antimicrobial Activity of Substituted Quinoxaline Piperazine Derivatives: Scaffold-Level Antibacterial Evidence

A systematic study of novel substituted quinoxaline piperazine derivatives synthesized via one-pot methodology evaluated antimicrobial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) . Compounds 5d, 5f, and 5g exhibited zone of inhibition values of 18, 22, and 21 mm against E. coli at 40 µg/mL, and 17, 19, and 17 mm against S. aureus at 40 µg/mL, representing well to moderate antibacterial activity . Further, compounds in an expanded series achieved MIC values below 1 µg/mL against bacterial strains, indicating strong antibacterial potency for specific substitution patterns . The target compound incorporates the quinoxaline-piperazine core with an N-acyl substituent, representing a distinct substitution vector relative to the alkyl- or aryl-substituted piperazines in the antimicrobial series. The p-methyl group on the benzoyl ring may influence membrane penetration (consistent with the higher logP discussed above), potentially enhancing activity against Gram-positive bacteria where lipophilicity correlates with membrane disruption .

Antimicrobial Antibacterial Quinoxaline piperazine Zone of inhibition MIC

Research and Industrial Application Scenarios for (4-Methylphenyl)[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]methanone (CAS 774551-37-0): Evidence-Anchored Use Cases


PPAR Agonist Lead Optimization and Metabolic Disease Probe Development

Itai A, Muto S, Tokuyama R, et al. US8097610B2. ChemDiv V004-8791 Datasheet; Hansch π-value additivity estimation.

Kinase Selectivity Profiling and Anticancer Screening Cascade Entry

Ferrari S et al. ChemInform 2006; Abdallah AE et al. 2022; BindingDB BDBM50266289 / BDBM463467; PDB 5SIQ.

Antimicrobial Structure-Activity Relationship (SAR) Expansion

Esmail A et al. J Mol Struct 2022; OUCI/DNTB MIC data; ChemDiv V004-8791 Datasheet; Hansch π-value estimation.

Chemical Biology Tool Compound for 5-HT3-Negative Control and Scaffold-Hopping Studies

Monge A et al. J Med Chem 1993; US8097610B2; Ferrari S et al. ChemInform 2006.

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